benzyl N-(1H-pyrazol-4-ylmethyl)carbamate
Description
Benzyl N-(1H-pyrazol-4-ylmethyl)carbamate is a chemical compound with the molecular formula C₁₂H₁₃N₃O₂
Properties
IUPAC Name |
benzyl N-(1H-pyrazol-4-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(13-6-11-7-14-15-8-11)17-9-10-4-2-1-3-5-10/h1-5,7-8H,6,9H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKHNGNFIGEGBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of benzyl chloroformate with 1H-pyrazol-4-ylmethylamine under controlled conditions. The reaction typically involves the use of a base, such as triethylamine, to neutralize the by-products and ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of benzyl N-(1H-pyrazol-4-ylmethyl)carbamate may involve large-scale reactions using reactors designed to handle the specific reaction conditions required for the synthesis. The process may also include purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: Benzyl N-(1H-pyrazol-4-ylmethyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Benzyl N-(1H-pyrazol-4-ylmethyl)carbamate has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.
Biology: The compound may have potential biological activity, making it useful in the study of biological processes.
Medicine: It could be explored for its therapeutic properties in drug development.
Industry: Its applications in industrial processes may include its use as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which benzyl N-(1H-pyrazol-4-ylmethyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Benzyl carbamate
Pyrazole derivatives
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Biological Activity
Benzyl N-(1H-pyrazol-4-ylmethyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, particularly focusing on its antiproliferative, antimicrobial, and autophagy-modulating properties.
Chemical Structure and Synthesis
This compound can be synthesized through the reaction of benzyl chloroformate with 1H-pyrazole-4-methylamine under basic conditions, typically using solvents like dichloromethane and triethylamine as a base. This synthesis highlights the importance of the pyrazole ring in conferring biological activity to the compound.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits submicromolar antiproliferative activity against various cancer cell lines, particularly in pancreatic cancer models (MIA PaCa-2 cells). The compound's mechanism of action involves:
- Inhibition of mTORC1 Activity : This is crucial for cell growth and proliferation. The compound has been shown to reduce mTORC1 activity, leading to decreased phosphorylation of key substrates like P70 and 4EBP1 under starvation/refeed conditions .
- Induction of Autophagy : It increases basal autophagy levels but disrupts autophagic flux, which can be detrimental to cancer cells that rely on autophagy for survival under metabolic stress .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties . Compounds with similar structures have shown significant antibacterial and antifungal activities. The presence of the pyrazole ring is believed to enhance interactions with microbial targets, potentially inhibiting their growth and proliferation.
Comparative Antimicrobial Efficacy
| Compound Name | Antibacterial Activity (MIC) | Unique Aspects |
|---|---|---|
| This compound | Not specified | Potential interactions with microbial enzymes |
| Benzyl carbamate | Higher MIC values | Simpler structure |
| 1-Methyl-5-oxopyrrolidin-3-yl carbamate | Moderate activity | Lacks benzyl group |
Case Studies and Research Findings
- Study on Antiproliferative Effects : In a study focusing on MIA PaCa-2 cells, this compound was found to significantly inhibit cell proliferation at concentrations as low as 10 μM. The treatment led to an accumulation of LC3-II, indicating disrupted autophagic flux .
- Antimicrobial Investigations : Research indicates that similar compounds exhibit potent antibacterial effects against strains such as E. coli and S. aureus. The mechanism is hypothesized to involve binding to specific enzymes critical for bacterial growth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
